molecular formula C8H6F3NO2 B13907080 (3R)-6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-OL

(3R)-6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-OL

Cat. No.: B13907080
M. Wt: 205.13 g/mol
InChI Key: PBSYPHUXJQNQOG-YFKPBYRVSA-N
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Description

(3R)-6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-OL is a complex organic compound characterized by its unique trifluoromethyl group attached to a dihydrofuro[2,3-B]pyridin-3-OL structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-OL typically involves multi-step organic reactions. One common method includes the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of O-acyl oximes containing α-C(sp3)-H bonds with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R)-6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug discovery.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (3R)-6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-OL involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)aniline
  • 2-Bromo-5-(trifluoromethyl)aniline
  • 3-Nitrobenzotrifluoride

Uniqueness

(3R)-6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-OL is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group significantly influences its reactivity and interaction with biological targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

(3R)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)6-2-1-4-5(13)3-14-7(4)12-6/h1-2,5,13H,3H2/t5-/m0/s1

InChI Key

PBSYPHUXJQNQOG-YFKPBYRVSA-N

Isomeric SMILES

C1[C@@H](C2=C(O1)N=C(C=C2)C(F)(F)F)O

Canonical SMILES

C1C(C2=C(O1)N=C(C=C2)C(F)(F)F)O

Origin of Product

United States

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